REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+].[Na+].[Br:7][C:8]1[S:12][C:11]([C:13]([OH:15])=[O:14])=[CH:10][C:9]=1S(Cl)(=O)=O.[OH-].[Na+].Cl>O>[Br:7][C:8]1[S:12][C:11]([C:13]([OH:15])=[O:14])=[CH:10][CH:9]=1 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(S1)C(=O)O)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently stirred at 70° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
being maintained
|
Type
|
FILTRATION
|
Details
|
after which the product is filtered off with suction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: CALCULATEDPERCENTYIELD | 172.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |